2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide
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Overview
Description
2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide is an organic compound with the molecular formula C12H9Cl2N3O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide typically involves the reaction of 2-chloro-4-methylpyridine with nicotinoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include pyridine oxides.
Reduction Reactions: Products include reduced pyridine derivatives, such as amines
Scientific Research Applications
2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory mediators and microbial enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide
- 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide
Uniqueness
2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C12H9ClN3O and a molecular weight of approximately 247.68 g/mol, is primarily investigated for its antimicrobial, anti-inflammatory, and antiviral properties. This article synthesizes current research findings, case studies, and biological activity data related to this compound.
- Molecular Formula : C12H9ClN3O
- Molecular Weight : 247.68 g/mol
- CAS Number : 1436187-17-5
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound is believed to modulate inflammatory mediators and microbial enzymes, although the precise pathways remain under investigation.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 4.69 µM |
Staphylococcus aureus | 5.64 µM |
Enterococcus faecalis | 8.33 µM |
Pseudomonas aeruginosa | 13.40 µM |
These findings suggest that the compound could be developed into an effective antimicrobial agent .
2. Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been explored in various studies. It appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.
3. Antiviral Properties
Notably, this compound has shown promise as a non-nucleoside reverse transcriptase inhibitor (NNRTI), particularly in the context of HIV treatment. Its structural features allow it to bind effectively to reverse transcriptase enzymes, which is critical for inhibiting viral replication .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized a series of pyridine derivatives, including this compound, and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6). The results indicated that certain derivatives exhibited cytotoxic effects, suggesting potential applications in cancer therapy.
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship (SAR) of pyridine derivatives, revealing that modifications in substituents significantly influenced their biological activities. The presence of halogen groups was linked to enhanced anti-thrombolytic activity in related compounds, indicating that similar modifications might improve the efficacy of this compound .
Properties
IUPAC Name |
2-chloro-N-(2-methylpyridin-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-10(3-2-5-14-8)16-12(17)9-4-6-15-11(13)7-9/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFXKBNUMGYFBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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